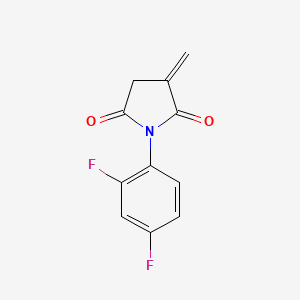
1-(2,4-Difluorophenyl)-3-methylenepyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,4-Difluorophenyl)-3-methylenepyrrolidine-2,5-dione (1-(2,4-DFP)-3-MPD) is a synthetic molecule that has been used for various applications in research and development. It is a colorless, odorless, and relatively stable compound with a molecular weight of 271.2 g/mol. 1-(2,4-DFP)-3-MPD is a versatile molecule that has been used as an intermediate in the synthesis of various compounds, as a building block in drug discovery, and as a model compound in mechanistic studies.
Scientific Research Applications
1. Stereochemical Study in Synthesis
Research conducted by Jumali et al. (2017) focused on the stereochemical outcomes in the synthesis of a structurally similar compound, 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione. The study emphasized the influence of sodium borohydride-metal chlorides systems on the reduction process of this compound, highlighting its relevance in understanding the stereochemical aspects of synthetic routes (Jumali, Shaameri, Mohamad, & Hamzah, 2017).
2. Antimicrobial and Antifungal Applications
Cvetković et al. (2019) synthesized new derivatives of pyrrolidine-2,5-diones, closely related to the target compound. Their study demonstrated significant antifungal activities of these compounds, indicating potential applications in developing novel fungicides (Cvetković, Božić, Banjac, Petrović, Soković, Vitnik, Vitnik, Uscumlic, & Valentić, 2019).
3. Molecular Structure Analysis
Tenon, Carles, and Aycard (2000) conducted a study on 1-methylpyrrolidine-2,5-dione, a molecule structurally related to the compound of interest. Their work provided insights into the molecular structure, intermolecular interactions, and hydrogen bonding patterns, essential for understanding the physicochemical properties of similar compounds (Tenon, Carles, & Aycard, 2000).
4. Quantum Chemical Investigations
A study by Uwabagira and Sarojini (2019) on a compound structurally similar to 1-(2,4-Difluorophenyl)-3-methylenepyrrolidine-2,5-dione explored the quantum chemical aspects. They focused on the compound's potential as an anti-inflammatory and anticancer agent, highlighting the role of quantum chemical analysis in evaluating the biological activities of such compounds (Uwabagira & Sarojini, 2019).
5. Antineoplastic and Anti-HIV Potential
Research by Shams El-Dine et al. (2001) synthesized 3-substituted pyrrolidine-2,4-diones and tested them for antimicrobial, anti-HIV, and antineoplastic activities. This study underscores the potential pharmaceutical applications of pyrrolidine-2,4-diones in treating a variety of diseases (Shams El-Dine, Soliman, Ashour, & Saudi, 2001).
properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-methylidenepyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO2/c1-6-4-10(15)14(11(6)16)9-3-2-7(12)5-8(9)13/h2-3,5H,1,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSGRGMPEDNRNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(=O)N(C1=O)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(acetyloxy)imino]-N-(1,3-benzodioxol-5-yl)-2H-chromene-3-carboxamide](/img/structure/B2607845.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone](/img/structure/B2607846.png)
![N-(3-methylphenyl)-2-{[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}acetamide](/img/structure/B2607847.png)
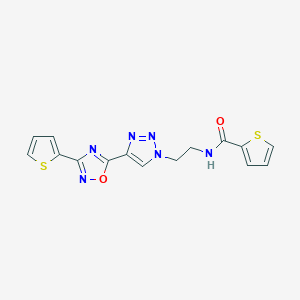
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2607850.png)
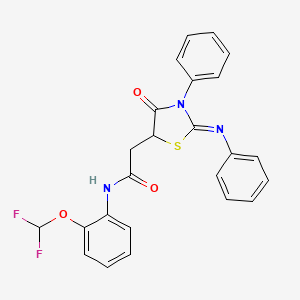
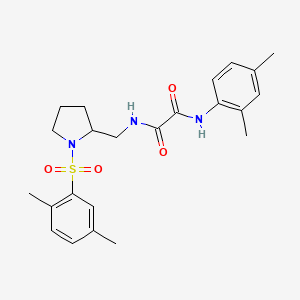
![4-formyl-N-methyl-N-[(4-morpholin-4-ylphenyl)methyl]benzamide](/img/structure/B2607854.png)
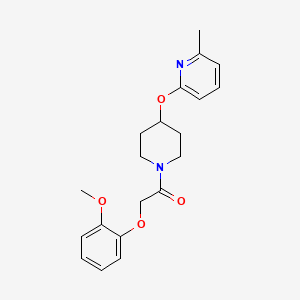

![ethyl 4-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2607859.png)
![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2607861.png)
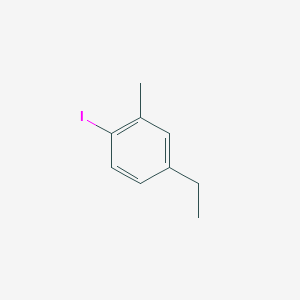
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2607865.png)